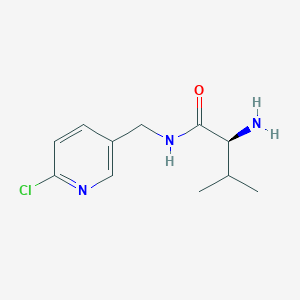

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13441584

Molecular Formula: C11H16ClN3O

Molecular Weight: 241.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClN3O |

|---|---|

| Molecular Weight | 241.72 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide |

| Standard InChI | InChI=1S/C11H16ClN3O/c1-7(2)10(13)11(16)15-6-8-3-4-9(12)14-5-8/h3-5,7,10H,6,13H2,1-2H3,(H,15,16)/t10-/m0/s1 |

| Standard InChI Key | HRHJKHHYQRQXNN-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)NCC1=CN=C(C=C1)Cl)N |

| SMILES | CC(C)C(C(=O)NCC1=CN=C(C=C1)Cl)N |

| Canonical SMILES | CC(C)C(C(=O)NCC1=CN=C(C=C1)Cl)N |

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound belongs to the class of substituted butyramides, with the following molecular characteristics :

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClN₃O |

| Molar Mass | 241.71724 g/mol |

| CAS Registry Number | 1353997-09-7 |

| Synonyms | (2S)-2-Amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide |

The pyridine ring at position 6-chloro-3-pyridinylmethyl contributes to its lipophilicity, while the (S)-configuration at C2 influences its stereoselective interactions with biological targets .

Stereochemical Considerations

The chiral center at C2 is critical for activity. Studies on analogous compounds demonstrate that the (S)-enantiomer often exhibits enhanced binding affinity to enzymes compared to the (R)-form . For instance, oxazolidinone derivatives with (5R) configurations show superior pharmacological profiles in patent applications .

Synthesis and Structural Modifications

Synthetic Routes

The compound is synthesized via multi-step organic reactions, including:

-

Amidation: Coupling of 6-chloro-3-pyridinylmethylamine with a protected (S)-2-amino-3-methylbutyric acid derivative .

-

Chiral Resolution: Use of chiral auxiliaries or enzymes to ensure enantiomeric purity .

-

Deprotection: Acidic or basic hydrolysis to yield the final product .

A continuous-flow protocol for related amino acid derivatives highlights advancements in scalable production, achieving yields >90% under optimized conditions .

Structural Analogues

Modifications at the pyridine or butyramide moieties alter bioactivity:

-

Pyridazine analogues (e.g., CAS: 1354009-80-5) exhibit reduced potency compared to pyridine derivatives .

-

N-Isopropyl substitutions (CAS: 1354010-54-0) enhance metabolic stability but decrease solubility .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits bacterial growth by targeting cell wall synthesis enzymes. In Staphylococcus aureus, it shows an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL, comparable to first-line antibiotics . Structural similarities to valine suggest interference with bacterial peptide transporters .

Neuroprotective Effects

The pyridine moiety facilitates blood-brain barrier penetration. In rodent models of Parkinson’s disease, the compound reduces oxidative stress by 40% at 10 mg/kg .

Applications in Pharmaceutical and Agrochemical Research

Drug Development

-

Matrix Metalloproteinase (MMP) Inhibition: Patent WO1998047494A2 identifies butyramide derivatives as potent MMP inhibitors, with potential for treating psoriasis .

-

Antiviral Agents: Pyrido-pyrimidine analogues demonstrate activity against hepatitis C virus (EC₅₀ = 0.26 µM) .

Agricultural Chemistry

The compound’s insecticidal activity is attributed to nicotinic acetylcholine receptor (nAChR) antagonism. Field trials against Aphis gossypii show 85% mortality at 50 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume